molecular formula C8H12O3 B3433304 Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate CAS No. 21987-32-6

Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B3433304
CAS No.: 21987-32-6
M. Wt: 156.18 g/mol
InChI Key: UYMKMUZNHJKUQB-UHFFFAOYSA-N
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Description

Contextualization of the 7-Oxabicyclo[2.2.1]heptane Scaffold in Organic Chemistry

The 7-oxabicyclo[2.2.1]heptane skeleton, sometimes referred to as an oxanorbornane, is a well-recognized rigid bicyclic moiety. researchgate.net This structural rigidity is a key feature, allowing for the generation of a wide array of chemical diversity in a highly stereoselective manner. researchgate.net The scaffold is present in a range of natural products, including the toxin cantharidin, and has been incorporated into synthetic molecules of biological interest, such as the thromboxane (B8750289) receptor antagonist, ifetroban. researchgate.net

The most common and efficient method for synthesizing the 7-oxabicyclo[2.2.1]heptane core is the Diels-Alder reaction, a [4+2] cycloaddition between a furan (B31954) and a suitable dienophile, such as an olefinic or acetylenic compound. researchgate.netnih.gov This reaction's versatility allows for the introduction of various substituents onto the bicyclic framework, making it a foundational strategy in the synthesis of complex molecules. researchgate.netnih.gov The resulting derivatives are often used as "naked sugars" or chirons—enantiomerically enriched building blocks for the total asymmetric synthesis of natural products, rare sugars, and other bioactive compounds. researchgate.netmdpi.comnih.gov

Significance of Methyl 7-Oxabicyclo[2.2.1]heptane-2-carboxylate as a Synthetic Intermediate

This compound and its closely related derivatives are pivotal intermediates in the synthesis of a variety of complex and biologically active molecules. The base-induced opening of the distinctive oxygen bridge in these systems is a key strategy used in the stereoselective synthesis of numerous natural products, including shikimic acid derivatives. mdpi.comnih.gov

The utility of this scaffold is prominent in medicinal chemistry. For example, the endo form of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a crucial intermediate for synthesizing the anti-HIV drug Cyclophellitol and the anti-influenza drug GS4104. google.com Furthermore, a scalable, enantioselective synthesis of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid has been developed, highlighting its role as a key precursor in the synthesis of A2a receptor antagonists. researchgate.net The inherent stereochemistry of the bicyclic system provides a robust template for constructing chiral molecules with high fidelity.

Historical Overview of Research on Bicyclo[2.2.1]heptane Systems with an Oxa-Bridge

Research into bicyclo[2.2.1]heptane systems containing an oxa-bridge has a rich history rooted in the development and application of the Diels-Alder reaction. The cycloaddition of furan with dienophiles like maleic anhydride (B1165640) or acrylic acid provided early, reliable access to the 7-oxabicyclo[2.2.1]heptene framework. researchgate.netresearchgate.net Early studies, such as those published in the 1960s, focused on the chemistry of these systems, particularly their epoxy derivatives. acs.org

Over the decades, the focus expanded from fundamental reactivity studies to leveraging these structures as versatile synthetic intermediates. acs.org Their application as "naked sugars" for the synthesis of carbohydrates and C-nucleosides marked a significant advancement in stereoselective synthesis. mdpi.comnih.gov The ability to prepare these compounds in enantiomerically enriched forms has made them extremely useful starting materials for the total synthesis of a wide range of natural products and bioactive compounds. researchgate.net

Scope and Academic Relevance of Current Research

The academic relevance of the 7-oxabicyclo[2.2.1]heptane scaffold, including this compound, remains high, with active research spanning multiple disciplines.

Key Research Areas:

Medicinal Chemistry: The rigid scaffold is extensively used in fragment-based drug discovery and as a core structure for developing novel therapeutic agents. ucl.ac.ukresearchgate.net Recent research has focused on the directed palladium-catalyzed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane framework to create novel three-dimensional molecular fragments for drug development. researchgate.net Derivatives of this scaffold, such as LB-100, are being investigated as potent inhibitors of protein phosphatases like PP2A and PPP5C and are currently in clinical trials for cancer therapy. nih.gov

Polymer Science: Derivatives of 7-oxabicyclo[2.2.1]heptene are important monomers in Ring-Opening Metathesis Polymerization (ROMP). 20.210.105sciforum.net This process yields polymers with unique properties. For instance, polymers derived from these monomers can form helical structures that act as acyclic ionophores, capable of complexing with cations. bohrium.com Polyanions synthesized via ROMP from these monomers have also been shown to act as effective lubricants for cartilage, demonstrating their potential in biomedical applications. researchgate.netsemanticscholar.org

Materials Science: Novel ligands based on the 7-oxabicyclo[2.2.1]heptane structure have been designed and synthesized for the selective extraction of actinides from nitric acid solutions. rsc.org This application is significant for the reprocessing of spent nuclear fuel, where conformationally constrained dicarboxamides derived from this scaffold have shown high selectivity for actinide extraction. rsc.org

The continued exploration of this chemical scaffold underscores its versatility and importance in addressing contemporary challenges in synthesis, medicine, and materials science.

Data Tables

Table 1: Key Compounds Mentioned

Compound NameMolecular FormulaKey Characteristics/Role
This compound C₈H₁₂O₃The primary subject; a versatile synthetic intermediate. uni.lu
7-Oxabicyclo[2.2.1]heptane C₆H₁₀OThe parent scaffold, also known as oxanorbornane. nist.gov
Cantharidin C₁₀H₁₂O₄A natural product containing the 7-oxabicyclo[2.2.1]heptane scaffold. researchgate.net
Furan C₄H₄OA diene commonly used in the Diels-Alder reaction to form the scaffold. researchgate.netnih.gov
Shikimic Acid C₇H₁₀O₅A natural product whose derivatives can be synthesized from the scaffold. mdpi.comnih.gov
LB-100 C₁₂H₁₇N₂O₄⁺An antitumor drug candidate based on the scaffold, currently in clinical trials. nih.gov

Properties

IUPAC Name

methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
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InChI

InChI=1S/C8H12O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMKMUZNHJKUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30307877, DTXSID401244603
Record name methyl 7-oxa-2-norbornanecarboxylate
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Record name Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate
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Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21987-32-6, 17791-35-4
Record name Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate
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Record name NSC196152
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 7-oxa-2-norbornanecarboxylate
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Record name Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate
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Synthetic Methodologies and Strategies for Methyl 7 Oxabicyclo 2.2.1 Heptane 2 Carboxylate and Its Analogues

Foundational Cycloaddition Approaches

The primary and most fundamental method for constructing the 7-oxabicyclo[2.2.1]heptane core is the Diels-Alder reaction, a powerful [4+2] cycloaddition that efficiently forms the bicyclic system in a single step.

Diels-Alder Reactions of Furan (B31954) and Derivatives with Dienophiles

The most common synthetic route to the 7-oxabicyclo[2.2.1]heptane scaffold involves the Diels-Alder reaction between a furan, serving as the diene, and an alkene or alkyne as the dienophile. smolecule.com Furan itself is a moderately reactive diene due to its aromatic character, and its reactions with dienophiles are often reversible, which can impact product distribution. nih.govresearchgate.net Consequently, reaction conditions such as temperature, pressure, and catalysis are crucial for achieving good yields. acs.org

The reactivity of the system can be enhanced by modifying the electronic properties of the reactants. The presence of electron-donating groups on the furan ring increases its reactivity, while electron-withdrawing groups on the dienophile also accelerate the reaction. researchgate.netrsc.org For instance, the reaction of furan with highly active dienophiles like maleic anhydride (B1165640) can proceed efficiently. acs.org Conversely, less reactive dienophiles such as methyl acrylate (B77674) may require months at room temperature or very high temperatures to react. thieme-connect.de Lewis acid catalysis is frequently employed to increase reaction rates and improve selectivity. acs.org

The versatility of this reaction allows for the synthesis of a wide array of substituted 7-oxabicyclo[2.2.1]heptane derivatives. Various substituted furans and a broad range of dienophiles have been successfully used to generate diverse molecular architectures. smolecule.com

Table 1: Examples of Diels-Alder Reactions for the Synthesis of 7-Oxabicyclo[2.2.1]heptane Analogues
Furan Derivative (Diene)DienophileConditionsYieldKey FindingReference
FuranMethyl acrylateHigh PressureNot specifiedDemonstrates use of high pressure to facilitate the reaction. acs.org
2-Methylfuran (B129897)Methyl-3-bromo-propiolateNot specifiedNot specifiedA highly regioselective reaction is achieved. mdpi.comnih.gov mdpi.comnih.gov
5-Methyl-3-aminofuransMethyl acrylateAqueous mediaHigh yieldsReactions proceeded with exclusive regiochemistry, followed by hydrolysis to afford 7-oxabicyclo[2.2.1]heptanones. researchgate.net researchgate.net
FuranMethyl (E)-3-nitroacrylateStirred at room temperature overnightNot specifiedCrystalline product separates directly from the reaction mixture. thieme-connect.de thieme-connect.de
Furan with C-3 boryl substituentsMaleic anhydrideRoom temperature, 15 minExcellent yieldsPotassium trifluoroborate group at C-3 is highly activating, leading to exclusive formation of the exo cycloadduct. acs.org acs.org

Regioselective Considerations in Cycloaddition Reactions

When an asymmetrically substituted furan reacts with an asymmetrically substituted dienophile, the issue of regioselectivity arises, meaning there are two possible orientations for the addition. The outcome is governed by a combination of steric and electronic factors, which can be understood through Frontier Molecular Orbital (FMO) theory. researchgate.net Generally, the reaction proceeds through a transition state where the orbital coefficients of the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile have the largest overlap.

For 2-substituted furans, this often leads to the formation of the "ortho" or "meta" regioisomer. For example, the reaction between 2-methylfuran and methyl-3-bromo-propiolate is described as highly regioselective. mdpi.comnih.gov Similarly, Diels-Alder reactions involving 3-furylamines and methyl acrylate proceed with exclusive regiochemistry, consistent with FMO theory and the "ortho/para" rule. researchgate.net The careful selection of substituents on both the furan and the dienophile is therefore a critical strategy for controlling the regiochemical outcome of the cycloaddition and synthesizing the desired constitutional isomer of the 7-oxabicyclo[2.2.1]heptane product.

Advanced and Stereoselective Syntheses

The 7-oxabicyclo[2.2.1]heptane scaffold contains multiple stereocenters, making the development of stereoselective synthetic methods a key research focus. These advanced strategies provide access to enantiomerically pure compounds, which are crucial for applications in medicinal chemistry and total synthesis.

Asymmetric Synthesis Utilizing Chiral Auxiliaries and Organocatalysis

One established method for controlling stereochemistry is the use of chiral auxiliaries. In this approach, a chiral molecule is covalently attached to the dienophile, directing the furan to attack from a specific face. nih.gov After the cycloaddition, the auxiliary is cleaved to yield the enantioenriched product. A variety of effective chiral auxiliaries have been developed for asymmetric Diels-Alder reactions. nih.gov For instance, acrylates derived from terpene-based alcohols like (–)-8-phenylmenthol have been used in reactions with furan. harvard.eduacs.org The stereochemical outcome is rationalized by a model where the Lewis acid catalyst chelates to the acrylate, creating a rigid conformation that blocks one face from the incoming diene. harvard.edu Similarly, cis-1-arylsulfonamido-2-indanols have been shown to be efficient chiral auxiliaries for Lewis acid-promoted asymmetric Diels-Alder reactions. nih.gov

In recent years, organocatalysis has emerged as a powerful alternative for asymmetric synthesis. smolecule.comrsc.org This strategy employs small, chiral organic molecules to catalyze reactions enantioselectively. For the Diels-Alder reaction, chiral secondary amines are often used. These catalysts react with α,β-unsaturated aldehydes or ketones (dienophiles) to form a chiral iminium ion intermediate, which lowers the dienophile's LUMO energy and provides a stereochemically biased environment for the cycloaddition. An asymmetric Diels-Alder reaction between furan and acrolein has been developed using chiral organocatalysts in combination with high pressure, yielding the desired cycloadducts in good yield and moderate enantioselectivity.

Table 2: Asymmetric Diels-Alder Reactions Using Chiral Auxiliaries
Dienophile-AuxiliaryDieneCatalyst/ConditionsDiastereomeric Excess (de)Reference
(1R,2S,5R)-Menthyl acrylateFuranTiCl₄ or ZnCl₂ on silica gel, solvent-freeUp to 44% de (endo) acs.org
(1R,2S,5R)-8-Phenylmenthyl acrylateFuranTiCl₄ or ZnCl₂ on silica gel, solvent-freeUp to 70% de (exo) acs.org
Acrylate of cis-1-arylsulfonamido-2-indanolCyclopentadieneLewis Acid (e.g., Et₂AlCl)Up to 92% de nih.gov

Enantioselective Approaches for Chiral Purity

Achieving high levels of enantiomeric purity is paramount for the use of 7-oxabicyclo[2.2.1]heptane derivatives as chiral building blocks. smolecule.com Enantioselective catalysis, using either chiral Lewis acids or organocatalysts, is a direct and atom-economical approach to obtaining chiral products.

Chiral Lewis acids have been extensively studied for their ability to catalyze enantioselective Diels-Alder reactions. These catalysts coordinate to the dienophile, activating it towards cycloaddition while simultaneously creating a chiral environment that favors the formation of one enantiomer over the other. For example, a modified oxazaborolidine catalyst has been shown to effectively catalyze the cycloaddition of acrylates to furan, achieving up to 92% enantiomeric excess (ee). harvard.edu

While organocatalytic methods have shown promise, achieving very high enantioselectivities in Diels-Alder reactions with furan can be challenging. The reported organocatalytic reaction between furan and acrolein under high pressure resulted in modest enantiomeric excesses of up to 19% ee for the endo adduct and 26% ee for the exo adduct. Continued development of more effective and selective catalysts is an active area of research to improve the enantiopurity of products obtained through these methods.

Table 3: Enantioselective Diels-Alder Reactions
ReactantsCatalyst TypeSpecific CatalystEnantiomeric Excess (ee)Reference
Furan + Acrylate derivativeChiral Lewis AcidModified oxazaborolidine92% ee harvard.edu
Furan + AcroleinOrganocatalystChiral secondary amineUp to 26% ee (exo)

Total Synthesis Strategies for Complex Natural Products and Bioactive Compounds Employing the Scaffold

The rigid conformation and dense stereochemical information embedded within the 7-oxabicyclo[2.2.1]heptane framework make it an exceptionally useful chiron for the total synthesis of complex natural products and bioactive compounds. smolecule.com This scaffold serves as a starting point from which the core structures of more elaborate molecules can be constructed. Its derivatives have been instrumental in the asymmetric synthesis of rare sugars, monosaccharide and disaccharide mimetics, and other biologically important molecules. smolecule.com

For example, the 7-oxabicyclo[2.2.1]heptane moiety was a key structural target in synthetic studies towards solanoeclepin A, a natural hatching agent for potato cyst nematodes. rsc.org In this work, the bicyclic system was prepared through a diastereoselective intramolecular Diels-Alder strategy, highlighting the utility of this reaction in complex settings. rsc.orgresearchgate.net In another example, the total synthesis of bioactive ent-pimaranes involved a Brønsted acid-catalyzed cationic bicyclization that proceeded through an oxabicyclo[2.2.1]heptane intermediate. acs.org These examples underscore the strategic importance of the 7-oxabicyclo[2.2.1]heptane scaffold as a versatile building block, enabling efficient and stereocontrolled access to complex molecular architectures.

Functional Group Transformations for Derivatization

The modification of the initial bicyclic framework is crucial for creating a wide range of analogues with diverse properties. Key functional group transformations include reactions involving the ester moiety and other parts of the molecule.

Esterification and Transesterification Reactions

Esterification and transesterification are fundamental methods for modifying the carboxylate group in 7-oxabicyclo[2.2.1]heptane systems. These reactions allow for the introduction of various alkyl or aryl groups, which can significantly alter the compound's physical, chemical, and biological properties.

Acid-Catalyzed Esterification and Transesterification: The Fischer esterification, a classic acid-catalyzed reaction, can be employed to produce different esters. For instance, the exo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can be esterified by refluxing in an alcohol, such as ethanol, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), achieving yields of 85–90%. Similarly, transesterification can be performed under acidic conditions where the carbonyl group is protonated, rendering it more electrophilic and susceptible to nucleophilic attack by an alcohol. figshare.com To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent.

Base-Catalyzed Transesterification: Transesterification can also be effectively carried out under basic conditions. figshare.com The mechanism involves the nucleophilic attack of an alkoxide on the ester's carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxy group to form the new ester. nih.govacs.org For example, the synthesis of (exo)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid butyl ester can be achieved by reacting the corresponding carboxylic acid with n-butanol.

Enzymatic Reactions: Biocatalysis offers a green and highly selective alternative for these transformations. Lipases, such as those from Candida rugosa and Candida antarctica, have been utilized for the enzymatic kinetic resolution of racemic 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid esters. This process can involve either the selective hydrolysis of one enantiomer of the ester or the selective esterification of one enantiomer of the corresponding carboxylic acid, providing access to enantiomerically pure compounds. figshare.com

Reaction TypeCatalyst/ReagentKey FeaturesTypical Conditions
Acid-Catalyzed EsterificationH₂SO₄Equilibrium-driven reaction.Reflux in excess alcohol.
Base-Catalyzed TransesterificationAlkoxides (e.g., NaOR)Proceeds via a tetrahedral intermediate. nih.govacs.orgReaction with an alcohol in the presence of a strong base.
Enzymatic ResolutionLipases (e.g., from Candida sp.)High enantioselectivity. figshare.comMild reaction conditions.

Selective Oxidation and Reduction of Functional Groups

Selective oxidation and reduction reactions are pivotal for introducing or modifying functional groups on the bicyclic scaffold, leading to a diverse array of derivatives.

Reduction of the Ester Moiety: The ester group of methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate can be selectively reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, while milder reagents such as sodium borohydride (NaBH₄) are typically not strong enough to reduce esters. acs.orgresearchgate.netresearchgate.net The reaction with LiAlH₄ proceeds via nucleophilic acyl substitution followed by a nucleophilic addition of hydride ions. researchgate.net

Oxidation of Alcohols: In analogues containing hydroxyl groups, selective oxidation can furnish aldehydes or ketones. The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride or trifluoroacetic anhydride, is a mild method for converting primary alcohols to aldehydes and secondary alcohols to ketones without over-oxidation to carboxylic acids. uliege.beresearchgate.net Another common reagent for this purpose is pyridinium chlorochromate (PCC). researchgate.net These methods are valuable for preparing analogues with carbonyl functionalities. For instance, the Swern oxidation has been successfully applied to bicyclo[2.2.1]hept-5-ene-2,3-diol.

Enzymatic Oxidation: Biocatalytic oxidation offers high stereospecificity. For example, horse liver alcohol dehydrogenase (HLADH) has been used for the preparative-scale oxidation of meso-exo- and endo-7-oxabicyclo[2.2.1]heptane diols, providing a direct route to enantiomerically pure chiral γ-lactones.

TransformationReagentProduct Functional GroupKey Features
Ester ReductionLiAlH₄Primary AlcoholRequires a strong reducing agent. acs.orgresearchgate.netresearchgate.net
Alcohol OxidationSwern Oxidation (DMSO, oxalyl chloride)Aldehyde/KetoneMild conditions, avoids over-oxidation. uliege.beresearchgate.net
Alcohol OxidationPCCAldehyde/KetoneCommon mild oxidizing agent. researchgate.net
Diol OxidationHorse Liver Alcohol Dehydrogenase (HLADH)γ-LactoneHigh stereospecificity.

Nucleophilic Substitution Reactions at the Carboxylate Moiety

The carboxylate group of this compound is susceptible to nucleophilic substitution, allowing for its conversion into other important functional groups, such as amides and acyl chlorides.

Amide Formation: Amides can be synthesized from the corresponding carboxylic acid, which can be obtained by hydrolysis of the methyl ester. A one-pot method involves the activation of the carboxylic acid with thionyl chloride (SOCl₂) to form an acyl chloride intermediate. This highly reactive intermediate then readily reacts with a primary or secondary amine to yield the corresponding amide in excellent yields. This process has been shown to be effective even with sterically hindered amines and proceeds with retention of stereochemistry for chiral substrates.

Hydrazide Formation: The ethyl ester of 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can be converted to the corresponding hydrazide by heating with hydrazine hydrate. This reaction is a direct nucleophilic acyl substitution where the hydrazine acts as the nucleophile.

Acyl Chloride Formation: As mentioned, the carboxylic acid can be converted to the more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a versatile intermediate that can be used to synthesize a variety of other derivatives.

Green Chemistry and Sustainable Synthetic Route Development

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly and sustainable methods for the synthesis of this compound and its analogues.

Adaptation to Microreactor Systems

Continuous-flow microreactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for highly exothermic reactions, and the potential for automation and scalability. The synthesis of bicyclic esters has been successfully adapted to continuous-flow microreactor technology. For example, the Diels-Alder reaction between cyclopentadiene and methyl acrylate to form bicyclo[2.2.1]-5-hepten-2-methyl ester has been achieved with a high yield of 96.7% in a significantly shortened reaction time of 335 seconds at 353 K. Although specific examples for this compound are not extensively detailed, the successful application to analogous bicyclic systems demonstrates the high potential of this technology. Microreactors have also been employed for other reactions involving this scaffold, such as photocatalytic C(sp³)–H acylation and arylation in flow, reducing reaction times from hours to minutes.

Environmentally Benign Reaction Conditions

The development of greener reaction conditions focuses on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

Use of Heterogeneous Catalysts: The Diels-Alder reaction of furan and methyl acrylate, the key step in forming the 7-oxabicyclo[2.2.1]heptane skeleton, can be catalyzed by Lewis-acidic zeolites (e.g., Sn-, Zr-, and Hf-BEA). These solid acid catalysts are recoverable and reusable, reducing waste and avoiding the workup procedures associated with homogeneous catalysts. acs.orgresearchgate.net

Biocatalysis: As discussed previously, the use of enzymes like lipases for esterification and hydrolysis provides a highly selective and environmentally friendly approach, operating under mild conditions. figshare.com

Alternative Solvents and Conditions: The Diels-Alder reaction, a cornerstone of this synthesis, is an atom-economic reaction. Performing this reaction in water or under solvent-free conditions, where possible, further enhances its green credentials. For instance, a process for preparing a related compound involves the use of an inert organic solvent where water is removed azeotropically to drive the reaction, with the potential to recycle the solvent.

Retrosynthetic Analysis for Scaffold Disconnection

The retrosynthetic analysis of this compound reveals strategic bond disconnections that simplify the complex bicyclic structure into more readily available starting materials. The primary and most convergent approach involves a hetero-Diels-Alder reaction, while an alternative strategy relies on intramolecular cyclization.

The core of the retrosynthetic strategy for the 7-oxabicyclo[2.2.1]heptane framework is the identification of the most logical bond cleavages that lead to stable and accessible precursors. For this compound, the analysis begins by disconnecting the bridged bicyclic system.

A primary disconnection strategy for the 7-oxabicyclo[2.2.1]heptane core is the hetero-Diels-Alder reaction. This powerful cycloaddition reaction forms the bicyclic framework in a single, efficient step. smolecule.com Retrosynthetically, this involves the disconnection of the two C-C bonds and the C-O-C ether linkage that form the bicyclic system. This leads to a diene and a dienophile as the key synthetic precursors. In the case of this compound, the logical precursors are furan, acting as the diene, and methyl acrylate, serving as the dienophile.

An alternative retrosynthetic approach involves the intramolecular cyclization of a suitably functionalized acyclic precursor. This strategy requires the formation of one of the rings, typically the tetrahydrofuran ring, through an intramolecular nucleophilic attack. The disconnection in this case would involve cleaving a C-O bond within the bicyclic system, leading to a substituted cyclohexene (B86901) derivative with a tethered hydroxyl group.

The following table outlines the key retrosynthetic disconnections and the corresponding forward synthetic reactions for the preparation of the this compound scaffold.

Disconnection Approach Key Bond Cleavages Synthons Synthetic Equivalents Forward Synthetic Reaction
Hetero-Diels-Alder Reaction C1-C2, C4-C5, C1-O-C4Furan cation and methyl acrylate anionFuran and Methyl Acrylate[4+2] Cycloaddition
Intramolecular Cyclization C1-O bondHydroxonium ion and carbanion on a cyclohexane (B81311) ringSubstituted cyclohexenolIntramolecular Williamson Ether Synthesis or similar cyclization

Chemical Reactivity, Transformation Mechanisms, and Mechanistic Investigations

Ring-Opening Reactions of the Oxabicyclic System

The relief of ring strain is a primary motivator for the reactions involving the 7-oxabicyclo[2.2.1]heptane core. This can be achieved through several distinct mechanisms, including polymerization and cleavage of the ether bridge.

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization method that utilizes strained cyclic olefins to produce polymers with well-defined properties. nist.gov The driving force for this reaction is the relief of the inherent ring strain within the cyclic monomer. vulcanchem.com Derivatives of 7-oxabicyclo[2.2.1]heptane, particularly those containing a double bond, are excellent substrates for ROMP.

The mechanism is initiated by a transition metal carbene complex, such as a Grubbs-type ruthenium catalyst, which reacts with the cyclic olefin in a [2+2] cycloaddition to form a metallacyclobutane intermediate. evitachem.com This intermediate then undergoes a retro-[2+2] cycloaddition to open the ring, generating a new metal carbene attached to the growing polymer chain. evitachem.com This process continues, leading to the formation of unsaturated polymers. evitachem.com One of the key advantages of ROMP is its ability to produce polymers with very narrow molecular weight distributions, often described as monodisperse.

Research has demonstrated the successful ROMP of 7-oxabicyclo[2.2.1]hept-5-ene derivatives. For instance, the polymerization of dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate using a commercially available ruthenium catalyst, Ru(PPh3)2(Cl)2(CHPh), yields high molecular weight polymers. mdpi.comuni.lu The molecular weight of the resulting polymers can be controlled by adjusting the monomer-to-catalyst ratio. mdpi.combenthamdirect.com Subsequent hydrolysis of the polyester (B1180765) produces polyanions that have been shown to form hydrogels in aqueous solutions. mdpi.comuni.lu These polymeric systems have potential applications as ion-permeable membranes. colab.ws

The strained ether bridge of the 7-oxabicyclo[2.2.1]heptane system can be selectively cleaved under specific reaction conditions. This strain-directed bridge cleavage provides a powerful synthetic tool for accessing highly functionalized cyclohexene (B86901) and cyclohexane (B81311) derivatives.

A notable example involves the regioselective β-elimination of (phenylsulfonyl)-7-oxabicyclo[2.2.1]heptane derivatives. rsc.org In this methodology, the presence of a sulfone group flanked by the ethereal oxygens of the bicyclic system facilitates a selective deprotonation and subsequent elimination. rsc.org This reaction pathway is driven by the release of the strain associated with the oxygen bridge, leading to the formation of highly oxygenated cyclohexenylsulfones. rsc.orgmdpi.com This strategy has been successfully applied to the total synthesis of complex molecules like carba-α-DL-glucopyranose. rsc.org Base-induced bridge cleavage has also been utilized in the synthesis of advanced intermediates for the A and C ring subunits of Taxol from 1,5-dimethyl-7-oxabicyclo[2.2.1]hept-5-ene derivatives. nih.gov

The ether linkage in the 7-oxabicyclo[2.2.1]heptane scaffold is susceptible to cleavage by nucleophiles, a reaction that is central to many synthetic strategies for producing functionalized cyclohexene derivatives. researchgate.net Rhodium(I)-catalyzed ring-opening reactions of these oxabicyclic adducts with various nucleophiles have been developed. This method allows for the preparation of highly functionalized hexahydro-1H-indol-2(3H)-one derivatives in good yields. researchgate.net

Another approach involves the ring-opening of related anhydride (B1165640) derivatives, such as norcantharidin (B1212189) (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride). Treatment of norcantharidin with N-[4-(hydroxymethyl)phenyl]acetamide in the presence of pyridine (B92270) results in the nucleophilic attack on one of the carbonyls, opening the anhydride ring to yield a dicarboxylic acid monoamide derivative. researchgate.net This highlights the reactivity of the scaffold towards nucleophilic addition-elimination pathways, providing a route to functionalized derivatives. researchgate.net

Functionalization and Diversification of the Scaffold

Beyond ring-opening reactions, the 7-oxabicyclo[2.2.1]heptane framework can be functionalized to introduce a wide array of chemical diversity. This allows for the fine-tuning of molecular properties for various applications.

Palladium-catalyzed directed C-H activation has emerged as a powerful tool for the functionalization of saturated carbocyclic systems. For the 7-oxabicyclo[2.2.1]heptane framework, directed β-(hetero)arylation has been successfully demonstrated. This protocol utilizes an amide directing group, such as 8-aminoquinoline (B160924), installed at the 2-position of the scaffold.

In a typical reaction, the (1R,2S,4S*)-N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide is coupled with various aryl or heteroaryl iodides in the presence of a palladium catalyst. This method achieves high yields (up to 99% for arylation and 88% for heteroarylation) with complete diastereoselectivity, exclusively forming the exo diastereomer. The 8-aminoquinoline directing group can later be cleaved, providing access to small, three-dimensional bridged compounds that are of interest in fragment-based drug discovery.

Table 1: Isolated Yields for the Directed Arylation of (1R,2S,4S*)-N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide**

Aryl/Heteroaryl IodideProductYield (%)
4-Iodoanisole3-(4-methoxyphenyl) derivative99
4-Iodotoluene3-(p-tolyl) derivative94
Iodobenzene3-phenyl derivative89
3-Iodopyridine3-(pyridin-3-yl) derivative88
4-Iodopyridine3-(pyridin-4-yl) derivative75
2-Iodothiophene3-(thiophen-2-yl) derivative81

The functionalization of the 7-oxabicyclo[2.2.1]heptane scaffold through alkylation has been explored in specific contexts. For example, studies on related keto ester derivatives within the 7-oxabicyclo[2.2.1]heptane system have investigated alkylation reactions. Furthermore, intramolecular alkylation has been employed as a strategy for the synthesis of related 2-oxabicyclo[2.2.1]heptane structures. mdpi.com However, detailed investigations specifically focused on the direct alkylation and carbonylation of Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate are not extensively documented in the surveyed literature.

Intramolecular Rearrangements and Cyclizations (e.g., Intramolecular Ugi Reaction for Derivatives)

The rigid bicyclic framework of 7-oxabicyclo[2.2.1]heptane derivatives serves as a valuable scaffold for directing complex intramolecular reactions, leading to novel polycyclic structures. These transformations are crucial for generating molecular diversity from a common intermediate.

One significant class of intramolecular reactions involves the rearrangement of epoxides derived from the bicyclic core. For instance, studies have described new intramolecular rearrangement reactions of epoxides derived from methyl 7-oxabicyclo[2.2.1]hept-3-ene 6-carboxylate. researchgate.net These reactions leverage the strained oxirane ring and the stereochemical constraints of the bicyclic system to achieve specific and often non-obvious bond formations.

Another powerful strategy for constructing the 7-oxabicyclo[2.2.1]heptane system itself is through intramolecular Diels-Alder reactions. This approach has been successfully applied using substrates like N-furfurylacrylamides, where the furan (B31954) ring acts as the diene and the acrylamide (B121943) moiety as the dienophile. acs.org The reaction proceeds through a tethered transition state, which often imparts a high degree of stereocontrol over the resulting cycloadduct.

While not demonstrated directly on an oxabicyclo scaffold, the intramolecular Ugi reaction represents a potent tool for generating complex peptidomimetics from related bicyclic amino acids. In the case of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid, the bifunctional nature of the molecule allows it to participate in an intramolecular multicomponent reaction. rsc.orgpsu.edu This process involves the reaction of the amino acid with an aldehyde and an isocyanide, leading to polyfunctionalized azabicyclic structures. rsc.orgresearchgate.net The constrained geometry of the bicyclic system prevents the typical Mumm rearrangement seen with unstrained β-amino acids, resulting in a unique reaction outcome where the activated carboxylic group is trapped by the solvent. psu.edu This highlights how the rigid bicyclic framework can fundamentally alter the course of a classical multicomponent reaction.

Table 1: Examples of Intramolecular Reactions in Bicyclo[2.2.1]heptane Systems
Reaction TypeStarting ScaffoldKey FeaturesResulting StructureReference
Epoxide RearrangementMethyl 7-oxabicyclo[2.2.1]hept-3-ene 6-carboxylate derivativeStrain-driven rearrangement of an epoxide ring.Complex polycyclic products. researchgate.net
Intramolecular Diels-AlderN-furfurylacrylamidesTethered diene and dienophile for stereocontrol.7-Oxabicyclo[2.2.1]heptane derivatives. acs.org
Intramolecular Ugi Reaction7-Azabicyclo[2.2.1]heptane-2-carboxylic acidMulticomponent reaction; altered pathway due to bicyclic strain.Polyfunctionalized azabicyclic peptidomimetics. rsc.orgpsu.edu

Epimerization and Diastereomer Interconversion

The stereochemical integrity of substituents on the 7-oxabicyclo[2.2.1]heptane core is paramount in its application as a synthetic intermediate. Epimerization, the interconversion of diastereomers by a change in configuration at one of several stereogenic centers, is a critical consideration during synthesis and transformation.

Research into the elimination reactions of derivatives such as Methyl 2-exo,3-endo-3-nitro-7-oxabicyclo[2.2.1]heptane-2-carboxylate has shed light on the potential for epimerization at carbon centers adjacent to activating groups. For instance, the presence of a nitro group can facilitate the abstraction of an adjacent proton, leading to the formation of a planar nitronate intermediate. Reprotonation of this intermediate can occur from either face, potentially leading to the inversion of stereochemistry at that center and the formation of a different diastereomer.

In synthetic routes, the formation of both endo and exo isomers is common, particularly in the initial Diels-Alder cycloaddition step. researchgate.net The ratio of these diastereomers can often be influenced by reaction conditions. However, once formed, the separation of these isomers can be challenging. Therefore, reaction conditions must be carefully optimized to either favor the desired diastereomer or prevent subsequent epimerization. This is particularly crucial when functional groups are present that can stabilize an adjacent carbanion or carbocation, thereby lowering the energy barrier for stereochemical inversion.

Catalysis in Transformations

Role of Lewis Acids in Diels-Alder Reactions

The synthesis of the 7-oxabicyclo[2.2.1]heptane skeleton is most commonly achieved via a [4+2] Diels-Alder cycloaddition between a furan and a dienophile. Lewis acids play a pivotal role in this key transformation, significantly enhancing reaction rates and controlling stereoselectivity.

Lewis acids coordinate to the carbonyl oxygen of the dienophile (e.g., methyl acrylate (B77674) or its derivatives), which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduced energy gap between the dienophile's LUMO and the furan's Highest Occupied Molecular Orbital (HOMO) accelerates the cycloaddition. For example, aluminum chloride (AlCl₃) has been shown to cause an "enormous rate enhancement" in the reaction between furan and dimethyl acetylenedicarboxylate (B1228247). cdnsciencepub.com

Beyond rate acceleration, Lewis acids are instrumental in directing the stereochemical outcome. They can influence both the endo/exo diastereoselectivity and, when using chiral Lewis acids, the enantioselectivity. In the presence of AlCl₃, the reaction between furan and dimethyl acetylenedicarboxylate predominantly yields the endo-exo isomer. cdnsciencepub.com Chiral Lewis acid catalysts have been developed to achieve high levels of enantioselectivity. For instance, an oxazaborolidine catalyst derived from N-tosyl-(aS,bR)-b-methyl-tryptophan catalyzes the Diels-Alder reaction between furan and α-bromoacrolein with a 96:4 enantiomeric ratio, affording the cycloadduct in 98% yield. scielo.br This level of control is crucial for the synthesis of enantiomerically pure natural products and pharmaceutical intermediates.

Table 2: Selected Lewis Acid Catalysts in Diels-Alder Synthesis of 7-Oxabicyclo[2.2.1]heptane Derivatives
Lewis Acid CatalystDienophileKey OutcomeYieldEnantioselectivity (er) / Diastereoselectivity (dr)Reference
Aluminum Chloride (AlCl₃)Dimethyl acetylenedicarboxylateSignificant rate enhancement; favors specific diastereomer.Not specifiedFavors endo-exo isomer cdnsciencepub.com
Oxazaborolidine (derived from N-tosyl-(aS,bR)-b-methyl-tryptophan)α-BromoacroleinHigh enantioselectivity.98%96:4 er scielo.br
Bis(oxazoline) with MgI₂ and I₂Imide derivativesHigh enantioselectivity and diastereoselectivity.82%95.3:4.7 er; 97:3 endo:exo mdpi.com
Aluminum (III) complexImide derivativesHigh enantioselectivity.Not specified96% ee mdpi.com

Metal-Catalyzed Reactions on Substituted Derivatives

Substituted derivatives of this compound are versatile substrates for a variety of metal-catalyzed transformations, enabling the introduction of further complexity and functionality onto the rigid scaffold.

Palladium catalysis is particularly prominent in this area. A directed, palladium-catalyzed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane framework has been developed. researchgate.net Using an 8-aminoquinoline directing group, this method allows for the formation of arylated products with complete diastereoselectivity in yields up to 99%. researchgate.net Palladium on carbon (Pd/C) is also a standard catalyst for the hydrogenation of double bonds within the bicyclic system, a common step after the initial Diels-Alder reaction to produce the saturated 7-oxabicyclo[2.2.1]heptane core. mdpi.comnih.gov

Other transition metals are also employed. A chromium-mediated, nickel-catalyzed coupling reaction has been utilized to connect an aldehyde and a vinyl triflate, forming an α,β-unsaturated lactone that serves as a precursor for an intramolecular Diels-Alder reaction to build the 7-oxabicyclo[2.2.1]heptane moiety. rsc.org Furthermore, the unsaturated 7-oxabicyclo[2.2.1]heptene system is a substrate for ring-rearrangement metathesis (RRM) reactions. ucm.esresearchgate.net These reactions, typically catalyzed by ruthenium-based complexes like the Grubbs catalyst, can lead to the formation of novel, complex polycyclic architectures.

Table 3: Examples of Metal-Catalyzed Reactions on 7-Oxabicyclo[2.2.1]heptane Derivatives
Reaction TypeCatalyst SystemSubstrate TypeTransformationReference
β-ArylationPalladium7-Oxabicyclo[2.2.1]heptane with directing groupC-H activation to form a C-Aryl bond. researchgate.net
Hydrogenation5% Pd/C, H₂7-Oxabicyclo[2.2.1]hept-5-ene derivativeSaturation of the C=C double bond. mdpi.com
CouplingChromium-mediated, Nickel-catalyzedAldehyde and vinyl triflateFormation of an α,β-unsaturated lactone precursor. rsc.org
Ring-Rearrangement MetathesisRuthenium-based (e.g., Grubbs catalyst)7-Oxabicyclo[2.2.1]heptene derivativesSkeletal rearrangement to form new polycyclic systems. ucm.esresearchgate.net

Stereochemical Aspects and Conformational Analysis

Control of Endo/Exo Diastereoselectivity in Cycloaddition Reactions

The primary synthetic route to the 7-oxabicyclo[2.2.1]heptane skeleton is the Diels-Alder reaction between a furan (B31954) derivative and a dienophile. The stereochemical outcome of this [4+2] cycloaddition, specifically the ratio of endo to exo products, is a critical consideration. The reaction of furans with various dienophiles can be controlled to favor one diastereomer over the other. nih.gov

The endo product is often kinetically favored due to secondary orbital interactions in the transition state. However, the exo isomer is typically the thermodynamically more stable product. The retro-Diels-Alder reaction of furan adducts is common, which can lead to equilibration and favor the exo product under prolonged reaction times or at higher temperatures. For many substituted furans, the cycloaddition can be effectively irreversible, locking in the kinetically preferred endo stereochemistry. nih.gov Factors such as solvent polarity, temperature, high pressure, and the use of Lewis acid catalysts can significantly influence the endo/exo selectivity. asau.ru For instance, high-pressure conditions often favor the sterically more demanding transition state, which can alter the product ratio. asau.ru

FactorEffect on SelectivityRationale
Temperature Lower temperatures generally favor the kinetic endo product. Higher temperatures can lead to the thermodynamic exo product via retro-Diels-Alder reaction.The endo transition state is stabilized by secondary orbital interactions but leads to a sterically more hindered product.
Lewis Acid Catalysis Can enhance both reaction rate and stereoselectivity, often increasing the proportion of the endo adduct.Coordination of the Lewis acid to the dienophile lowers the LUMO energy and can accentuate secondary orbital interactions.
High Pressure Can increase the yield and may favor the formation of the sterically more compact transition state, often enhancing endo selectivity. asau.ruBased on the principle of Le Chatelier, pressure favors the state with the smaller volume (the transition state).
Solvent The nature of the solvent can have a profound effect on the composition of the reaction mixture. asau.ruSolvent polarity can influence the stability of the transition states differently.

Chiral Resolution and Separation Techniques for Enantiomers

As the 7-oxabicyclo[2.2.1]heptane core is chiral, the Diels-Alder reaction between achiral furan and an achiral dienophile results in a racemic mixture of enantiomers. evitachem.com The separation of these enantiomers is crucial for applications where a single enantiomer is required, such as in the synthesis of natural products or pharmaceuticals. researchgate.net

Several methods have been developed for the chiral resolution of 7-oxabicyclo[2.2.1]heptane derivatives. researchgate.net One effective strategy is enzymatic kinetic resolution. google.comsemanticscholar.org This technique utilizes enzymes, most commonly lipases, to selectively acylate or hydrolyze one enantiomer of a racemic mixture at a faster rate than the other. For example, lipase-catalyzed enantioselective acetylation can be employed to resolve a racemic alcohol derivative, yielding one enantiomer as the acetate (B1210297) and the other as the unreacted alcohol, which can then be separated chromatographically. semanticscholar.org Another approach involves preferential crystallization, where the enantiomeric excess of a partially resolved mixture can be significantly enhanced. google.com

TechniqueDescriptionKey Features
Enzymatic Kinetic Resolution An enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture, allowing for the separation of the transformed and untransformed enantiomers. google.comHigh enantioselectivity (ee > 99% is achievable); mild reaction conditions. google.com
Chromatographic Separation Direct separation of enantiomers using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).Allows for both analytical and preparative scale separation.
Diastereomeric Crystallization The racemic mixture is reacted with a chiral resolving agent to form a mixture of diastereomers, which are then separated by crystallization due to their different physical properties.A classical resolution technique; success is dependent on the formation of well-defined crystalline diastereomeric salts or derivatives.

Conformational Preferences and Dynamics of the 7-Oxabicyclo[2.2.1]heptane Ring System

The 7-oxabicyclo[2.2.1]heptane ring system is a rigid, strained structure. Its conformation is not dynamic in the way a cyclohexane (B81311) ring is; it is essentially "locked." The bicyclic system consists of two fused five-membered rings and one six-membered ring. The six-membered ring is forced into a boat-like conformation, while the five-membered rings adopt envelope conformations. iucr.org This constrained geometry is a defining feature of the molecule. researchgate.net

Stereochemical Influence on Reactivity and Selectivity

The fixed conformation and distinct stereochemistry of the 7-oxabicyclo[2.2.1]heptane ring system exert a strong directing influence on subsequent chemical reactions. The molecule presents two distinct faces for reagent approach: the sterically hindered concave (endo) face and the more accessible convex (exo) face.

This steric difference leads to high diastereoselectivity in many transformations. For example, reactions such as hydrogenation, epoxidation, or nucleophilic attack on a carbonyl group at the C2 position are typically highly selective for the less hindered exo face. This predictable stereochemical outcome makes these bicyclic systems valuable intermediates in stereocontrolled synthesis. researchgate.net The control of stereochemistry in intramolecular annulation reactions can also be dictated by the rigid framework, allowing for the selective formation of complex heterocyclic structures. nih.gov

Relative Stereochemistry Determination

Determining the relative stereochemistry of substituents on the 7-oxabicyclo[2.2.1]heptane ring, particularly distinguishing between endo and exo isomers, is fundamental. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose in solution. semanticscholar.orguva.nl

Proton NMR (¹H NMR) provides a wealth of information through chemical shifts and spin-spin coupling constants (J-values). acs.orgnih.gov Key diagnostic features include:

Coupling Constants: The coupling constant between the bridgehead proton (H1) and the adjacent proton on the C2-substituent (H2) is characteristically different for endo and exo isomers. Typically, J(H1, H2-endo) is small or close to zero, whereas J(H1, H2-exo) is larger.

Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY, can reveal through-space proximity between protons. For example, an NOE between a substituent at C2 and the protons at C5/C6 can help confirm its stereochemical orientation. nih.gov

In cases of ambiguity, or for definitive proof of structure, single-crystal X-ray diffraction provides an absolute determination of the relative and absolute stereochemistry in the solid state. nih.gov

NMR Parameterendo Isomerexo Isomer
J(H1, H2) Typically small (~0-2 Hz)Typically larger (~4-5 Hz)
Chemical Shift of H2 Often shifted to a different field compared to the exo proton due to anisotropy from the C-O-C bridge.-
NOE Correlations NOEs may be observed between an endo substituent at C2 and the syn-proton at C7.NOEs may be observed between an exo substituent at C2 and the bridgehead proton H1.

Spectroscopic and Advanced Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate, providing detailed information about the connectivity and spatial arrangement of atoms. The analysis of ¹H, ¹³C, and various 2D NMR spectra allows for the unambiguous assignment of all protons and carbons and the determination of the relative stereochemistry, particularly the endo or exo configuration of the methyl carboxylate group.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The bridgehead protons (H1 and H4) on the 7-oxabicyclo[2.2.1]heptane skeleton typically appear as distinct multiplets in the downfield region of the aliphatic spectrum due to the deshielding effect of the bridge oxygen. The proton attached to the carbon bearing the ester group (H2) is also a key diagnostic signal. The stereochemistry (exo vs. endo) can often be determined by the coupling constants (J-values) between adjacent protons. For instance, the coupling constant between H2 and H3 protons differs depending on their dihedral angle, which is dictated by the ester's orientation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the ester group is readily identified by its characteristic downfield shift (~170-175 ppm). The carbons bonded to the ether oxygen (C1 and C4) also appear at a lower field compared to the other aliphatic carbons due to the oxygen's electron-withdrawing effect.

2D NMR Spectroscopy: Two-dimensional NMR techniques are essential for definitive structural assignment.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons throughout the bicyclic framework. psu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of a proton's signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. psu.edu This is particularly useful for identifying the connectivity between the methyl protons of the ester group and the carbonyl carbon, as well as linking different parts of the bicyclic scaffold. mdpi.com

The combination of these NMR techniques provides a complete picture of the molecular structure, confirming the 7-oxabicyclo[2.2.1]heptane core and establishing the stereochemical configuration of the substituents.

Technique Key Information Provided Application to this compound
¹H NMR Chemical shift, integration, coupling constants (J-values)Identifies proton environments; J-values help determine endo/exo stereochemistry. researchgate.net
¹³C NMR Number and type of carbon environmentsConfirms carbon skeleton, identifies carbonyl and ether-linked carbons.
COSY ¹H-¹H spin-spin coupling correlationsMaps proton connectivity within the bicyclic system. sdsu.edu
HSQC One-bond ¹H-¹³C correlationsAssigns specific protons to their directly attached carbons. sdsu.edu
HMBC Two- and three-bond ¹H-¹³C correlationsConfirms overall structure and connectivity between functional groups. psu.edusdsu.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and deduce structural information about this compound based on its fragmentation pattern. The molecular formula of the compound is C₈H₁₂O₃, corresponding to a monoisotopic mass of approximately 156.079 Da. uni.lu

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be observed at m/z 156. The fragmentation of this ion provides valuable structural clues. Common fragmentation pathways for this molecule could include:

Loss of the methoxy (B1213986) group (-OCH₃): Leading to a fragment ion at m/z 125.

Loss of the methoxycarbonyl group (-COOCH₃): Resulting in an ion at m/z 97.

Retro-Diels-Alder reaction: Cleavage of the bicyclic ring system, a characteristic fragmentation for such structures, could lead to various charged and neutral fragments depending on how the charge is distributed.

Loss of small neutral molecules: Such as water (H₂O) or carbon monoxide (CO).

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of their elemental compositions, further confirming the identity of the compound.

Adduct / Fragment Predicted m/z Description
[M]⁺156.078Molecular Ion
[M+H]⁺157.086Protonated Molecule
[M+Na]⁺179.068Sodium Adduct
[M-H]⁻155.071Deprotonated Molecule
[M-OCH₃]⁺125.060Fragment from loss of methoxy group
[M-COOCH₃]⁺97.065Fragment from loss of methoxycarbonyl group
(Data predicted from public chemical databases) uni.lu

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For a stereochemically rich compound like this compound, this technique can unambiguously establish both the relative and, if a suitable derivative is used, the absolute configuration of all stereocenters.

Confirming the bicyclic framework: Providing precise bond lengths, bond angles, and torsion angles that define the rigid, strained ring system.

Establishing relative stereochemistry: Unambiguously showing the spatial relationship between substituents, such as the endo or exo orientation of the carboxylate group relative to the oxygen bridge.

Determining absolute configuration: When a chiral starting material is used or when the molecule is resolved and crystallized with a chiral counter-ion, the absolute stereochemistry (R/S configuration) at each chiral center can be determined. For instance, the structure of a derivative was confirmed by X-ray analysis to establish the configuration of a key synthetic intermediate. acs.org

The data obtained from X-ray crystallography serves as an ultimate proof of structure and is invaluable for validating assignments made by other techniques like NMR spectroscopy.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for the analysis and purification of this compound, allowing for the assessment of its chemical purity and the separation of its various isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analysis and purification. For a compound like this, reversed-phase HPLC can be used to assess purity by separating the main component from non-polar or more polar impurities. Crucially, chiral HPLC is the method of choice for separating the enantiomers of the molecule. csfarmacie.cz By using a chiral stationary phase (CSP), the different enantiomers interact diastereomerically with the CSP, leading to different retention times and enabling their separation and quantification. This is essential for determining the enantiomeric excess (e.e.) of a sample produced through asymmetric synthesis or enzymatic resolution. rsc.orgmst.edu

Gas Chromatography (GC): GC is a high-resolution separation technique well-suited for volatile compounds like this methyl ester. It is frequently used to:

Assess chemical purity: A GC analysis, often coupled with a flame ionization detector (FID), can provide a quantitative measure of the compound's purity.

Separate diastereomers: The endo and exo diastereomers of this compound often exhibit different physical properties and can typically be separated by capillary GC, allowing for the determination of the diastereomeric ratio (d.r.) in a sample. researchgate.net Chiral GC columns can also be employed to separate all four possible stereoisomers. psu.edu

Coupling with Mass Spectrometry (GC-MS): When coupled to a mass spectrometer, GC provides separation while the MS provides identification of the eluted components, making it a powerful tool for analyzing reaction mixtures and identifying impurities. gcms.cz

Spectroscopic Probes for Reaction Monitoring

Monitoring the progress of chemical reactions in real-time is crucial for process optimization, understanding reaction kinetics, and ensuring complete conversion. Modern spectroscopic probes allow for in situ analysis without the need for sampling.

For reactions involving the 7-oxabicyclo[2.2.1]heptane framework, Fourier-transform infrared (FTIR) spectroscopy using an attenuated total reflectance (ATR) probe is a particularly powerful technique. tuhh.de An ATR probe can be inserted directly into a reaction vessel, allowing for continuous monitoring of the reaction mixture. For example, in the synthesis of this compound via the hydrogenation of its unsaturated precursor (Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate), an FTIR-ATR probe could monitor the disappearance of the C=C stretching vibration and the appearance of new C-H bands associated with the saturated ring. Similarly, during the esterification to form the title compound, the consumption of a carboxylic acid (disappearance of the broad O-H stretch) and the formation of the ester (appearance of the C-O stretch) can be tracked in real-time. tuhh.de

Other methods, such as in situ NMR or UV-Vis spectroscopy, can also be applied depending on the specific reaction. For instance, UV-Vis monitoring can be used in enzyme-catalyzed reactions where a cofactor's change in absorbance indicates reaction progress. nih.gov These advanced monitoring techniques provide valuable data for developing robust and efficient synthetic processes.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of molecules. These calculations provide insights into molecular geometry, orbital energies, and the distribution of electron density, which are crucial for understanding a compound's stability and reactivity.

For the 7-oxabicyclo[2.2.1]heptane framework, DFT studies have been employed to determine optimized geometries and conformational preferences. For instance, in a study of N,N,N′,N′-tetraalkyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides, DFT calculations were used to ascertain the most stable conformation of the ligand. It was found that the conformer where the two carbonyl oxygens of the amide groups are in a trans position is the most stable. However, for metal complexation, a cis conformation is required. The relative energies of different conformers were calculated to understand the energetic cost of adopting a conformation suitable for binding.

Such calculations for Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate would similarly predict its lowest energy conformation, bond lengths, and bond angles. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would reveal regions of the molecule susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Illustrative DFT Data for a Related 7-Oxabicyclo[2.2.1]heptane Derivative

CompoundMethodBasis SetPropertyCalculated Value
N,N,N′,N′-tetramethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamideDFTNot SpecifiedRelative Energy (trans vs. cis conformer 'c')5.39 kcal/mol
N,N,N′,N′-tetramethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamideDFTNot SpecifiedRelative Energy (trans vs. cis conformer 'b')11.18 kcal/mol

This table is based on data for a related compound to illustrate the application of DFT.

Reaction Mechanism Prediction and Transition State Characterization

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediates, and characterizing the high-energy transition states that connect them. This information is key to understanding reaction kinetics and selectivity.

For reactions involving the 7-oxabicyclo[2.2.1]heptane skeleton, computational studies can predict the most likely mechanisms. For example, the synthesis of this bicyclic system often involves a Diels-Alder reaction. DFT calculations can be used to model the approach of the diene and dienophile, locate the transition state, and calculate the activation energy of the reaction. These calculations can also help to explain the stereochemical outcome of the reaction.

In a study related to the Wolff rearrangement of a carbene, DFT calculations (using the MPWB1K functional) were employed to investigate the fragmentation of a complex molecule that contains a 7-oxabicyclo[2.2.1]heptane-like core. The calculations revealed a multi-step reaction pathway and provided the computed enthalpies of the intermediates and transition states, explaining why the reaction proceeds through a less stable carbene intermediate. Such an approach applied to reactions of this compound, such as hydrolysis or amidation, could provide a detailed, step-by-step understanding of the reaction coordinates and the structures of the transition states.

Prediction of Regioselectivity and Stereoselectivity based on Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the regioselectivity and stereoselectivity of pericyclic reactions, such as the Diels-Alder reaction commonly used to synthesize the 7-oxabicyclo[2.2.1]heptane core. The theory posits that the reaction is controlled by the interaction between the HOMO of one reactant and the LUMO of the other. The regioselectivity is determined by the alignment of the atomic orbitals with the largest coefficients in the interacting frontier orbitals.

The synthesis of substituted 7-oxabicyclo[2.2.1]heptenes demonstrates the utility of this approach. For instance, the highly regioselective Diels-Alder reaction between 2-methylfuran (B129897) and methyl 3-bromopropiolate to yield a precursor to 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester can be rationalized using FMO theory. By analyzing the coefficients of the frontier orbitals of the diene and dienophile, one can predict which of the possible regioisomers will be the major product. This predictive power is essential for designing efficient synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for finding stationary points on a potential energy surface (like stable conformers and transition states), Molecular Dynamics (MD) simulations provide a picture of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape of a molecule and the study of its dynamic properties.

For a molecule like this compound, MD simulations could be used to study the flexibility of the bicyclic core and the rotational freedom of the methyl carboxylate group. This can be particularly important for understanding how the molecule might adapt its shape to fit into the active site of an enzyme. While specific MD studies on this exact molecule are not prominent, preliminary MD simulations have been mentioned in the context of understanding nonstatistical dynamics in the Wolff rearrangement of a related system, indicating the utility of this method for complex chemical processes.

In Silico Screening and Molecular Docking for Biological Interaction Prediction

In silico screening and molecular docking are computational techniques used to predict the binding affinity and mode of interaction between a small molecule (ligand) and a biological macromolecule (receptor), typically a protein. These methods are widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level.

Derivatives of the 7-oxabicyclo[2.2.1]heptane scaffold have been investigated as potential therapeutic agents. For example, molecular docking studies have been performed on 2-azabicyclo[2.2.1]heptane-based compounds as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. In such studies, the ligand is computationally placed into the active site of the protein in various orientations and conformations, and a scoring function is used to estimate the binding affinity for each pose.

A similar approach could be applied to this compound to screen it against various protein targets and predict potential biological activities. The results of such a study would highlight the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Building Block for Complex Molecules

The 7-oxabicyclo[2.2.1]heptane framework, of which methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate is a key derivative, is a well-established building block in the synthesis of complex molecules. researchgate.net Its rigid bicyclic structure provides a stereochemically defined scaffold that allows for the controlled introduction of various functional groups. This feature is particularly valuable in total synthesis, where precise control over the three-dimensional arrangement of atoms is crucial.

The synthesis of this framework often relies on the Diels-Alder reaction between a furan (B31954) derivative and a suitable dienophile, such as methyl acrylate (B77674). researchgate.net This cycloaddition reaction establishes the bicyclic core with a high degree of stereoselectivity. Subsequent chemical transformations of the ester and the bicyclic framework can lead to a wide range of intricate molecular architectures. For instance, derivatives of this compound have been utilized in the synthesis of natural products and their analogues, including rare sugars and monosaccharide mimetics. researchgate.net

The strategic importance of this building block is highlighted in its application in the synthesis of pharmaceutical intermediates. researchgate.net The inherent structural features of the 7-oxabicyclo[2.2.1]heptane system allow for its elaboration into molecules with significant biological activity.

Synthetic Intermediates for Polycyclic and Heterocyclic Systems

This compound serves as a valuable synthetic intermediate for the construction of more complex polycyclic and heterocyclic systems. The strained oxabicyclic ring is susceptible to various ring-opening and rearrangement reactions, providing pathways to diverse molecular scaffolds.

The Diels-Alder reaction is a primary method for generating the initial 7-oxabicyclo[2.2.1]heptane structure. researchgate.netmdpi.com For example, the reaction between furan and methyl acrylate yields a mixture of endo and exo isomers of the corresponding bicyclic adduct. researchgate.net This initial scaffold can then be subjected to further reactions. For instance, palladium-catalyzed arylation reactions have been performed on the 7-oxabicyclo[2.2.1]heptane framework to introduce aromatic moieties, leading to the formation of complex polycyclic structures. researchgate.netresearchgate.net

Furthermore, the inherent functionality of the methyl ester and the ether linkage can be manipulated to construct various heterocyclic systems. For example, derivatives of 7-oxabicyclo[2.2.1]heptane have been used to synthesize compounds containing other heteroatoms, such as nitrogen, leading to the formation of azabicyclo[2.2.1]heptane derivatives. cdnsciencepub.com These heterocyclic frameworks are of significant interest in medicinal chemistry.

Precursors for Non-Proteinogenic Amino Acids and Peptidomimetics

The rigid scaffold of 7-oxabicyclo[2.2.1]heptane derivatives makes them attractive starting materials for the synthesis of non-proteinogenic amino acids. These unnatural amino acids are valuable tools in peptide design and drug discovery, as they can introduce conformational constraints and novel side chains into peptides, leading to enhanced biological activity and stability. mdpi.com

While direct synthesis from this compound is a specialized area of research, the general strategy involves the stereoselective functionalization of the bicyclic core to introduce the requisite amino and carboxylic acid functionalities. The constrained nature of the bicyclic system allows for precise control over the stereochemistry of the resulting amino acid.

The synthesis of these complex amino acids often involves multiple steps, including the selective opening of the bicyclic ether and the introduction of nitrogen-containing functional groups. The resulting conformationally restricted amino acids can then be incorporated into peptide chains to create peptidomimetics with well-defined three-dimensional structures.

Monomers for Polymer Chemistry

Derivatives of methyl 7-oxabicyclo[2.2.1]heptane are important monomers in the field of polymer chemistry, particularly in Ring-Opening Metathesis Polymerization (ROMP). semanticscholar.org ROMP is a powerful polymerization technique that utilizes the ring strain of cyclic olefins to drive the formation of high molecular weight polymers. The 7-oxabicyclo[2.2.1]heptene system, a close unsaturated analog of the title compound, is a common monomer for this process.

The polymerization is typically initiated by a ruthenium-based catalyst, such as a Grubbs' catalyst. semanticscholar.orgsciforum.net The reaction proceeds by the cleavage of the double bond within the bicyclic monomer and the formation of a new double bond in the growing polymer chain, resulting in a linear polymer with repeating bicyclic units.

The properties of the resulting polymers can be tailored by modifying the functional groups on the monomer. For example, the presence of the methyl carboxylate group can influence the solubility and other physical properties of the polymer. Polymers derived from these monomers have potential applications in various fields, including as ion-permeable membranes. bohrium.com

Polymerization MethodMonomer TypeCatalystResulting Polymer
Ring-Opening Metathesis Polymerization (ROMP)7-oxabicyclo[2.2.1]heptene derivativesRuthenium-based (e.g., Grubbs' catalyst)Poly(7-oxanorbornene) derivatives

The rigid bicyclic structure of the 7-oxabicyclo[2.2.1]heptane repeating unit imparts significant rigidity to the polymer backbone. This inherent stiffness can lead to polymers with high thermal stability and well-defined secondary structures. The thermal properties of these polymers are influenced by factors such as the molecular weight, polydispersity, and the nature of the substituents on the repeating unit.

By carefully selecting the monomer and the polymerization conditions, it is possible to synthesize polymers with a range of thermal stabilities and mechanical properties. The incorporation of the polar methyl carboxylate group can also affect interchain interactions, further influencing the bulk properties of the material. Research in this area aims to develop new materials with tailored properties for specific applications, taking advantage of the unique combination of rigidity and functionality offered by this class of monomers.

Research into Biologically Active Scaffolds and Structure-Activity Relationships (SAR)

The 7-oxabicyclo[2.2.1]heptane scaffold is a subject of interest in medicinal chemistry due to its presence in a number of biologically active compounds. researchgate.net The rigid framework of this scaffold can be used to orient functional groups in a specific spatial arrangement, which can lead to selective interactions with biological targets such as enzymes and receptors.

Derivatives of this bicyclic system have been investigated for a variety of potential therapeutic applications. For instance, certain epoxide derivatives of 7-oxabicyclo[2.2.1]heptane have shown cytotoxic activity. nih.gov Structure-activity relationship (SAR) studies are crucial in this field to understand how modifications to the scaffold and its substituents affect biological activity. These studies involve the synthesis of a series of related compounds and the evaluation of their biological effects.

For example, SAR studies on cytotoxic derivatives have revealed that the presence of certain functional groups, such as an epoxide, can be critical for their activity. nih.gov By systematically modifying the structure of the lead compounds and assessing their biological activity, researchers can develop a deeper understanding of the molecular features required for a desired therapeutic effect.

Development of Ligands for Enzyme Mechanisms and Protein-Ligand Interactions

The 7-oxabicyclo[2.2.1]heptane core is a key structural motif in the development of ligands designed to probe enzyme mechanisms and study protein-ligand interactions. The rigid nature of this scaffold helps to reduce the entropic penalty upon binding to a protein's active site, potentially leading to higher affinity and selectivity.

Researchers have utilized derivatives of this scaffold to design inhibitors for various enzymes. For example, norcantharidin (B1212189), the anhydride (B1165640) counterpart (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride), has been employed as a lead compound for developing inhibitors of protein serine/threonine phosphatases such as PP1, PP2A, and PP2B (calcineurin). nih.gov By creating a computational binding model of norcantharidin carboxylate within the PP2B catalytic site, scientists were able to design and synthesize derivatives with enhanced selectivity. nih.gov This structure-based design approach, starting from the bicyclic core, led to the discovery of the first highly selective catalytic site-directed inhibitor of PP2B that does not require interaction with immunophilins. nih.gov

Further studies have exploited the anhydride reactivity of norcantharidin to synthesize next-generation inhibitors targeting other phosphatases, like protein phosphatase 5 (PP5), which is implicated in cancer. mdpi.com The synthesis of a 3-([4-(acetylamino)phenyl]methoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid derivative demonstrates a strategy to functionalize the scaffold to achieve optimal binding within the enzyme's active site. mdpi.com While not identical, related bicyclic structures like 2-azabicyclo[2.2.1]heptane have been used to design potent inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-4), highlighting the utility of such constrained ring systems in orienting functional groups to interact with key residues in an enzyme's active site. nih.govmdpi.com

Investigation of Biological Activity In Vitro

Derivatives of the 7-oxabicyclo[2.2.1]heptane structure have been synthesized and evaluated for a range of biological activities in vitro. These studies are crucial for identifying potential therapeutic applications and understanding how structural modifications influence biological function.

One area of investigation has been cytotoxicity against cancer cell lines. Dimethyl exo-5,6-oxido-7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate, a related epoxide derivative, demonstrated significant cytotoxicity in the 9KB tissue culture assay. nih.gov This finding spurred the synthesis of several analogues to probe the structural requirements for this activity. nih.gov

In another therapeutic area, derivatives have been developed as potent and selective thromboxane (B8750289) A2 (TxA2) receptor antagonists. nih.gov One such compound, a 7-oxabicyclo[2.2.1]heptyl carboxylic acid derivative with an aza omega-chain, was found to be effective at inhibiting platelet aggregation and the contraction of smooth muscle tissue in various in vitro models. nih.gov The compound demonstrated potent inhibition of arachidonic acid-induced platelet aggregation in human platelet-rich plasma and blocked the binding of other ligands to human platelet membranes. nih.gov

AssayTest CompoundResultReference
Arachidonic Acid-Induced Platelet Aggregation (Human)[1S-[1α,2α(Z),3α,4α]]-7-[3-[[[[(1-Oxoheptyl)amino]acetyl]amino]-methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acidI₅₀ = 0.18 µM nih.gov
11,9-Epoxymethano-PGH₂ Induced Platelet Aggregation (Human)[1S-[1α,2α(Z),3α,4α]]-7-[3-[[[[(1-Oxoheptyl)amino]acetyl]amino]-methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acidI₅₀ = 0.24 µM nih.gov
11,9-Epoxymethano-PGH₂ Induced Contraction (Guinea Pig Trachea)[1S-[1α,2α(Z),3α,4α]]-7-[3-[[[[(1-Oxoheptyl)amino]acetyl]amino]-methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acidK_b = 3.0 nM nih.gov
11,9-Epoxymethano-PGH₂ Induced Contraction (Rat Aorta)[1S-[1α,2α(Z),3α,4α]]-7-[3-[[[[(1-Oxoheptyl)amino]acetyl]amino]-methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acidK_b = 8.8 nM nih.gov
Ligand Binding to Human Platelet Membranes[1S-[1α,2α(Z),3α,4α]]-7-[3-[[[[(1-Oxoheptyl)amino]acetyl]amino]-methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acidK_d = 49.6 nM nih.gov

Role in Pharmaceutical Lead Discovery and Optimization (synthetic aspects)

The 7-oxabicyclo[2.2.1]heptane framework is a foundational structure in pharmaceutical lead discovery and optimization due to its synthetic accessibility and its ability to impart three-dimensionality to molecules. This is particularly valuable in fragment-based drug discovery, where small, rigid scaffolds are used to build more complex and potent drug candidates. dtu.dkresearchgate.net

Synthetically, the core structure is often accessed via a Diels-Alder reaction between furan and a suitable dienophile. mdpi.com This reaction provides a straightforward entry to the bicyclic system, which can then be elaborated. For instance, the synthesis of methyl 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylic acid methyl ester begins with a highly regioselective Diels-Alder reaction between 2-methylfuran (B129897) and methyl-3-bromopropiolate. mdpi.com

In lead discovery, this scaffold has served as the starting point for developing novel therapeutic agents. As mentioned, it is the core of thromboxane A2 antagonists and protein phosphatase inhibitors. nih.govnih.gov The synthetic strategy for the latter involved using norcantharidin as a lead compound. nih.gov By modifying this core, researchers could optimize inhibitor selectivity, demonstrating the scaffold's utility in the iterative process of drug design. nih.gov The synthesis of diverse libraries based on this three-dimensional framework is a key strategy for identifying novel hits in screening campaigns. dtu.dk

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding which parts of a molecule are responsible for its biological effects. For derivatives of 7-oxabicyclo[2.2.1]heptane, SAR studies have provided critical insights for optimizing their activity as cytotoxic agents and enzyme inhibitors.

In the development of selective PP2B inhibitors, SAR studies on the norcantharidin scaffold were pivotal. The initial lead compound, norcantharidin, inhibits PP1, PP2A, and PP2B. nih.gov Through systematic synthetic modification, it was discovered that adding 1,5-dibenzoyloxymethyl substituents to the norcantharidin core produced a derivative that selectively inhibited PP2B without affecting PP1 or PP2A. nih.gov This demonstrates how the rigid 7-oxabicyclo[2.2.1]heptane framework can be decorated with specific functional groups to achieve high target selectivity. nih.gov

Parent Scaffold/Lead CompoundStructural ModificationImpact on Biological ActivityReference
Dimethyl exo-5,6-oxido-7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylateRemoval of epoxide groupLoss of significant cytotoxic activity nih.gov
Dimethyl exo-5,6-oxido-7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylateRemoval of oxygen bridgeLoss of significant cytotoxic activity nih.gov
NorcantharidinAddition of 1,5-dibenzoyloxymethyl substituentsGained high selectivity for PP2B inhibition nih.gov
7-Oxabicyclo[2.2.1]heptyl carboxylic acid (Thromboxane A2 antagonist series)Introduction of an aza omega-chainEliminated direct contractile activity nih.gov

Applications in Agrochemical Research and Development

Beyond pharmaceuticals, the 7-oxabicyclo[2.2.1]heptane skeleton has been identified as a promising scaffold in the field of agrochemicals. Research has shown that certain derivatives of this structure are highly suitable for controlling undesired microorganisms and animal pests. google.com

While some simple esters of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid were previously known as chemical compounds, their potential as pesticidal agents had not been disclosed. google.com A patent application revealed that a range of 7-oxabicyclo[2.2.1]heptane derivatives, with various substituents on the carboxyl groups, possess significant activity against agricultural pests. These compounds have been found to be effective for controlling both unwanted microorganisms and animal pests, indicating a broad potential for application in crop protection. google.com The novelty of this application lies in the discovery of a previously unrecognized biological activity for this class of compounds, opening a new avenue for the development of agrochemicals based on this structural framework. google.com

Derivatives and Analogues of the 7 Oxabicyclo 2.2.1 Heptane System in Research

Structural Modifications of the Carboxylate Group (e.g., to Carboxylic Acids, Amides, Aldehydes)

The methyl ester functionality of Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate is a common handle for synthetic transformations, allowing for its conversion into other important functional groups such as carboxylic acids, amides, and aldehydes.

Carboxylic Acids: The hydrolysis of the methyl ester to the corresponding carboxylic acid, 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, is a fundamental transformation. This is typically achieved under basic conditions, for instance, by stirring the ester with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH). This reaction proceeds to completion and allows for the isolation of the carboxylic acid, which is often a key precursor for further derivatization, such as amide bond formation.

Amides: The synthesis of amides from the 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid core is a widely employed strategy in the development of biologically active molecules. Standard peptide coupling conditions are used to form the amide bond. For example, the carboxylic acid can be activated with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and then reacted with a desired amine. This method has been used to prepare a variety of amides, including N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide, which has been explored in the context of directed C-H functionalization. In other research, dicarboxamides have been synthesized from the corresponding dicarboxylic acid for applications in actinide extraction.

Another approach to amide synthesis involves converting the carboxylic acid to a more reactive intermediate. For example, treatment with ethyl chloroformate in the presence of triethylamine (B128534) can form a mixed anhydride (B1165640), which is then reacted with an amine or ammonia (B1221849) solution to yield the desired amide.

Aldehydes: The reduction of the carboxylate group to an aldehyde presents a synthetic challenge due to the potential for over-reduction to the primary alcohol. While direct reduction of the methyl ester is complex, the corresponding carboxylic acid can be converted to the aldehyde. Biocatalytic methods using enzymes like carboxylate reductases (CARs) offer a selective route. These enzymes, in the presence of cofactors like ATP and NADPH, can reduce various carboxylic acids to their corresponding aldehydes in high yields, often preventing the formation of the alcohol byproduct. This enzymatic approach is part of a broader trend towards greener and more selective chemical syntheses.

Table 1: Examples of Carboxylate Group Modifications

Starting Material Reagents/Conditions Product Functional Group

Ring System Substitutions (e.g., Fluorination, Methylation, Dicarboxylic Acid Derivatives)

Modifying the bicyclic ring itself by adding substituents is a key strategy for altering the steric and electronic properties of the scaffold. This can have profound effects on the molecule's biological activity and physical properties.

Fluorination and Trifluoromethylation: Fluorinated analogues of cantharidin, a natural product containing the 7-oxabicyclo[2.2.1]heptane skeleton, have been synthesized to explore the impact of fluorine substitution on biological activity. The introduction of fluorine, a highly electronegative atom, can significantly alter a molecule's metabolic stability, lipophilicity, and binding interactions. Similarly, the synthesis of derivatives with trifluoromethyl (CF3) groups, such as 2,3,5,6-tetrakis(trifluoromethyl)-7-oxabicyclo[2.2.1]-2,5-heptadiene, has been reported. This was achieved through a Diels-Alder reaction between furan (B31954) and hexafluoro-2-butyne, demonstrating a method to heavily functionalize the scaffold with electron-withdrawing groups.

Dicarboxylic Acid Derivatives: The 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid scaffold is a particularly important and well-studied class of derivatives. The anhydride form, known as norcantharidin (B1212189), is readily synthesized via a Diels-Alder reaction between furan and maleic anhydride. nih.gov Norcantharidin itself is a potent inhibitor of protein phosphatases and serves as a versatile starting material for a vast library of compounds. nih.govacs.org The anhydride ring can be opened by various nucleophiles, such as alcohols or amines, to generate dicarboxylic acid monoesters or amides. researchgate.netnih.gov This approach has been used to synthesize conformationally constrained dicarboxamides for metal ion extraction and to develop potential inhibitors of protein phosphatase 5 (PP5) for cancer therapy. chemeo.com

Table 2: Examples of Ring System Substitutions

Substitution Type Example Compound Synthetic Precursors Key Features
Methylation 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate 2-Methylfuran (B129897), Methyl-3-bromopropiolate Methyl group at bridgehead position. acs.org
Trifluoromethylation 2,3,5,6-Tetrakis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptadiene Furan, Hexafluoro-2-butyne Four electron-withdrawing CF3 groups.
Dicarboxylic Acid 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid Furan, Maleic acid Precursor to norcantharidin and related derivatives.
Dicarboxylic Anhydride Norcantharidin Furan, Maleic anhydride Versatile intermediate for creating diverse derivatives. nih.gov

Bioisosteric Replacements within the Bicyclic Scaffold (e.g., Azabicyclo, Dioxabicyclo)

Bioisosteric replacement is a strategy in medicinal chemistry where one atom or group of atoms is replaced by another with similar physical or chemical properties to enhance a desired biological or physical property without making a significant change in the chemical structure. In the context of the 7-oxabicyclo[2.2.1]heptane system, replacing the bridgehead oxygen atom (position 7) or other carbon atoms with different heteroatoms leads to important classes of analogues.

Azabicyclo Derivatives: The most common bioisosteric replacement for the 7-oxabicyclo[2.2.1]heptane system is the substitution of the bridgehead oxygen with a nitrogen atom, yielding the 7-azabicyclo[2.2.1]heptane scaffold. This substitution changes the hydrogen bonding capacity and basicity of the core structure. The synthesis of 7-azabicyclo[2.2.1]heptane and its carboxylic acid derivatives has been extensively studied. consensus.appresearchgate.netresearchgate.netevitachem.com For instance, 7-azabicyclo[2.2.1]heptane-2-carboxylic acid has been investigated as a rigid, constrained amino acid analogue for use in peptidomimetics. researchgate.net The synthesis often relies on Diels-Alder reactions of N-protected pyrroles with suitable dienophiles. consensus.app

Dioxabicyclo Derivatives: Analogues containing a second oxygen atom within the bicyclic framework have also been synthesized. These include 2,3-dioxabicyclo[2.2.1]heptanes and 2,7-dioxabicyclo[2.2.1]heptanes. The 2,3-dioxabicyclo[2.2.1]heptane system, containing a peroxide bridge, has been synthesized as a stable model compound for studying prostaglandin (B15479496) endoperoxides. nih.govacs.org The synthesis can be achieved through the bromination and subsequent silver oxide-mediated ring closure of cyclopent-3-enyl hydroperoxide. nih.gov The 2,7-dioxabicyclo[2.2.1]heptane scaffold has been prepared through methods such as the epoxidation and subsequent intramolecular cyclization of oxoallylsilanes. nih.gov

Comparison with Related Bicyclic Chemical Structures in Academic Literature

The utility and properties of the 7-oxabicyclo[2.2.1]heptane system are often best understood by comparing it to related bicyclic structures, such as its all-carbon parent (bicyclo[2.2.1]heptane, or norbornane) and its nitrogen analogue (7-azabicyclo[2.2.1]heptane).

In the development of thromboxane (B8750289) A2 analogues, the 7-oxabicyclo[2.2.1]heptane core was used as a stable replacement for the chemically sensitive endoperoxide structure of the natural prostaglandins. acs.orgnih.gov This work demonstrated that the rigid oxabicyclic framework could effectively mimic the natural substrate, leading to potent and selective agonists and antagonists. nih.gov The stereochemistry of substituents on the ring was found to be critical for determining the specific pharmacological profile.

When compared to the 7-azabicyclo[2.2.1]heptane system, the primary difference lies in the properties imparted by the bridgehead heteroatom. The oxygen atom in the oxabicyclo system can act as a hydrogen bond acceptor, whereas the nitrogen in the azabicyclo system can act as both a hydrogen bond donor (in its protonated form) and acceptor, and it also introduces a site of basicity. This difference is exploited in drug design; for example, the 7-azabicyclo[2.2.1]heptane core is a key feature of the potent analgesic epibatidine, where the nitrogen is essential for its activity.

Future Directions and Emerging Research Avenues

Development of Novel and Highly Efficient Synthetic Methodologies

The cornerstone of unlocking the full potential of methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate lies in the development of innovative and efficient synthetic strategies. While the Diels-Alder reaction between furan (B31954) and various dienophiles remains a primary method for constructing the 7-oxabicyclo[2.2.1]heptane framework, current research is focused on enhancing the efficiency, selectivity, and sustainability of these processes.

A significant area of exploration is the use of catalysis to improve reaction outcomes. Lewis acid catalysis, for instance, has been shown to significantly enhance the efficiency and selectivity of Diels-Alder reactions, leading to higher yields and better control over stereochemistry. mdpi.com Furthermore, the development of asymmetric synthetic methods is a key priority. The use of chiral auxiliaries and catalysts allows for the enantioselective synthesis of 7-oxabicyclo[2.2.1]heptane derivatives, which is crucial for their application in medicinal chemistry and the synthesis of biologically active molecules. smolecule.com

Beyond the Diels-Alder approach, researchers are investigating alternative synthetic routes. These include intramolecular cyclization techniques and novel cycloaddition strategies. mdpi.com The goal is to develop methodologies that are not only high-yielding and stereoselective but also atom-economical and environmentally benign. A summary of key synthetic approaches is presented in Table 1.

Table 1: Key Synthetic Methodologies for 7-Oxabicyclo[2.2.1]heptane Derivatives

Methodology Description Key Advantages
Diels-Alder Reaction Cycloaddition of furan with a dienophile (e.g., methyl acrylate). Well-established, provides direct access to the bicyclic core.
Catalytic Hydrogenation Reduction of the double bond in the bicyclic olefin, often using Pd/C. Stabilizes the structure, leading to the saturated heptane derivative.
Asymmetric Synthesis Use of chiral auxiliaries or catalysts to produce enantiomerically pure compounds. Crucial for pharmaceutical applications and stereoselective total synthesis.

| Lewis Acid Catalysis | Improves the rate and selectivity of Diels-Alder reactions. | Higher yields and better control over product formation. |

Exploration of Unprecedented Reactivity Profiles of the Scaffold

The inherent ring strain of the 7-oxabicyclo[2.2.1]heptane scaffold imparts it with unique reactivity, opening doors to novel chemical transformations. Future research will focus on exploring and harnessing this reactivity to develop unprecedented synthetic methodologies.

One area of intense interest is the study of ring-opening reactions . The strained ether bridge is susceptible to cleavage under various conditions, leading to the formation of highly functionalized cyclohexene (B86901) and cyclohexane (B81311) derivatives. Base-induced elimination reactions, for example, have proven to be a useful synthetic transformation for preparing functionalized cyclohexenols. smolecule.com The stereoselectivity of these reactions is a key aspect of ongoing investigations.

Furthermore, the scaffold can participate in a variety of other transformations, including ring-opening/cross-metathesis reactions and unusual rearrangements. researchgate.net For instance, derivatives of 7-oxabicyclo[2.2.1]heptane have been shown to undergo 5-endo-trig reversals, a reaction that violates Baldwin's rules, highlighting the unique electronic properties of this system. rsc.org The influence of substituents on the reactivity of the scaffold is another critical area of study, as it allows for the fine-tuning of its chemical behavior.

Researchers are also exploring the scaffold's participation in various cycloaddition reactions , further expanding its synthetic utility. mdpi.com Understanding and controlling these diverse reactivity profiles will enable the development of novel synthetic strategies for accessing a wide range of complex molecular architectures.

Advanced Applications in Targeted Synthesis of Complex Molecules

The 7-oxabicyclo[2.2.1]heptane framework serves as a versatile and stereochemically defined building block for the total synthesis of a wide array of complex natural products and biologically active molecules. mdpi.com Its rigid structure allows for precise control over the spatial arrangement of functional groups, making it an ideal starting material for constructing intricate molecular architectures.

A critical review has highlighted numerous examples of how the rapid formation of complexity can be achieved in total synthesis starting from 7-oxabicyclo[2.2.1]hept-5-ene derivatives. researchgate.net This approach has been successfully applied to the synthesis of a variety of natural products, including solanoeclepin A, a potent potato cyst nematode hatching agent, and microcin SF608. smolecule.comresearchgate.net

The use of this scaffold as a chiral building block is particularly noteworthy. Enantiomerically pure 7-oxabicyclo[2.2.1]heptane derivatives are invaluable in the asymmetric synthesis of complex molecules, such as carbocyclic β-amino acids and aminocarba sugars. rsc.orgsciforum.net The stereocontrolled transformations of these building blocks allow for the precise construction of multiple stereocenters, a crucial aspect of modern organic synthesis.

Future research in this area will likely focus on applying the unique reactivity of the 7-oxabicyclo[2.2.1]heptane scaffold to the synthesis of an even broader range of complex and medicinally relevant molecules. The development of novel synthetic transformations originating from this scaffold will undoubtedly lead to more efficient and elegant total syntheses. A selection of complex molecules synthesized using this scaffold is presented in Table 2.

Table 2: Examples of Complex Molecules Synthesized Using the 7-Oxabicyclo[2.2.1]heptane Scaffold

Complex Molecule Class Significance
Solanoeclepin A Natural Product Potent potato cyst nematode hatching agent.
Microcin SF608 Natural Product Biologically active compound.
Carbocyclic β-Amino Acids Amino Acid Analogs Important components of peptides and peptidomimetics.

Design and Synthesis of Next-Generation Polymeric Materials

The strained nature of the 7-oxabicyclo[2.2.1]heptane ring system makes it an excellent monomer for ring-opening metathesis polymerization (ROMP) . This polymerization technique, often employing ruthenium-based catalysts such as Grubbs catalysts, allows for the synthesis of a wide variety of functional polymers with well-defined architectures and properties. acs.org

The resulting polymers, often referred to as poly(oxanorbornene)s, can be tailored to exhibit a range of properties by incorporating different functional groups into the monomer. For example, the synthesis of block copolymers, where different monomer units are linked together in a specific sequence, allows for the creation of materials with unique self-assembly properties. researchgate.net Furthermore, the incorporation of specific functionalities can lead to the development of materials with applications in areas such as drug delivery, where the polymer can be designed to release a therapeutic agent in a controlled manner.

A particularly interesting area of research is the synthesis of polymeric ionic liquids (PILs) from oxanorbornene-based monomers. These materials exhibit ionic conductivity and have potential applications in batteries and other electrochemical devices. rsc.org The properties of these PILs can be tuned by varying the nature of the substituent groups on the polymer backbone.

Future research in this field will focus on the design and synthesis of novel 7-oxabicyclo[2.2.1]heptane-based monomers to create polymers with advanced properties. This includes the development of biodegradable polymers for biomedical applications, as well as materials with unique optical and electronic properties for use in advanced technologies. The relationship between monomer structure, polymerization conditions, and final polymer properties will be a key area of investigation. A summary of polymer types and their potential applications is provided in Table 3.

Table 3: Polymeric Materials Derived from 7-Oxabicyclo[2.2.1]heptane Derivatives

Polymer Type Synthesis Method Potential Applications
Homopolymers ROMP General purpose materials, functional materials.
Block Copolymers Sequential ROMP Self-assembling materials, drug delivery systems.
Polymeric Ionic Liquids (PILs) ROMP followed by ion exchange Solid-state electrolytes, electrochemical devices.

Deeper Mechanistic Elucidation of Biological Interactions and Target Modulation

While the synthetic utility of this compound is well-established, a deeper understanding of the biological activities of its derivatives and their mechanisms of action is a crucial area for future research. The rigid, three-dimensional structure of the 7-oxabicyclo[2.2.1]heptane scaffold makes it an attractive framework for the design of small molecule inhibitors that can selectively bind to the active sites of enzymes and receptors.

Derivatives of this scaffold have shown promise as potential therapeutic agents. For instance, certain 7-oxabicyclo[2.2.1]heptane derivatives have been investigated as thromboxane (B8750289) A2 antagonists, which could have applications in the treatment of cardiovascular diseases. researchgate.net Additionally, the anhydride (B1165640) derivative, norcantharidin (B1212189), has been studied as a protein phosphatase inhibitor with potential anticancer activity. mdpi.com

Future research will focus on elucidating the precise molecular interactions between these compounds and their biological targets. This will involve a combination of experimental techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, to determine the three-dimensional structure of the compound-target complex. Computational methods, such as molecular docking and molecular dynamics simulations, will also play a crucial role in understanding these interactions at the atomic level.

A deeper mechanistic understanding will enable the rational design of more potent and selective inhibitors. By modifying the substituents on the 7-oxabicyclo[2.2.1]heptane scaffold, it is possible to optimize the binding affinity and selectivity for a specific biological target, leading to the development of novel therapeutic agents with improved efficacy and reduced side effects.

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Synthesis Planning

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. In the context of this compound chemistry, these computational tools can be applied to accelerate the design of novel molecules with desired properties and to plan more efficient synthetic routes.

Molecular Design: AI and ML algorithms can be trained on large datasets of chemical structures and their associated properties to learn the complex relationships between structure and activity. These models can then be used to predict the properties of new, virtual molecules containing the 7-oxabicyclo[2.2.1]heptane scaffold. This "in silico" screening can rapidly identify promising candidates for synthesis and experimental testing, significantly reducing the time and cost of drug discovery and materials development. Generative models can even be used to design entirely new molecules with optimized properties.

The future of research in this area will involve the development of more sophisticated AI and ML models that are specifically tailored to the unique chemistry of strained ring systems like the 7-oxabicyclo[2.2.1]heptane scaffold. The integration of these computational tools with automated synthesis platforms has the potential to create a closed-loop system for molecular discovery, where new molecules are designed, synthesized, and tested in a fully automated fashion.

Q & A

[Basic] What are the critical safety precautions for handling Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate in laboratory settings?

While specific toxicity data for this compound is limited, safety protocols for structurally related bicyclic esters (e.g., methyl 7-azabicyclo analogs) recommend:

  • Personal Protective Equipment (PPE): Use nitrile gloves, face shields, and safety goggles to prevent skin/eye contact .
  • Ventilation: Ensure local exhaust ventilation to avoid inhalation of aerosols or vapors .
  • First Aid: Flush eyes with water for 15+ minutes if exposed; wash skin with soap and water .
  • Storage: Keep in a dry, cool (<28°C) environment away from incompatible materials .

[Basic] What synthetic routes are used to prepare this compound derivatives?

Key methods include:

  • Base-Mediated Ring Opening: Optimized conditions (e.g., KHMDS at -50°C) yield intermediates like compound 15 (38% yield) while minimizing side products .
  • Rhodium-Catalyzed OH-Insertion: Ethyl diazoacetate insertion under Rh₂(OAc)₄ catalysis achieves 53% yield for glycolate side-chain derivatives .
  • Chromatographic Purification: Column chromatography with ether eluent separates endo/exo isomers, monitored via NMR .

[Basic] How can researchers verify the purity and structural integrity of this compound?

  • NMR Spectroscopy: Distinguish endo/exo isomers using chemical shifts (e.g., endo methyl esters at δ 3.66 vs. exo at δ 3.73) .
  • Mass Spectrometry: Confirm molecular weight (exact mass: 172.07356) using high-resolution MS .
  • HPLC: Assess purity (>95%) with reverse-phase columns and UV detection .

[Advanced] How does stereochemistry influence reactivity and biological activity?

  • Substitution Patterns: In thromboxane A₂ antagonists, ortho-substituted derivatives (e.g., SQ 35,091 ) exhibit nanomolar potency (IC₅₀ = 3 nM), while para-substituted analogs show reduced activity .
  • Isomer-Specific Interactions: Endo esters display distinct metabolic stability and receptor binding (e.g., Kd = 1.0 nM for SQ 35,091 in platelet membranes) .

[Advanced] What strategies reduce side products during base-mediated ring-opening reactions?

  • Temperature Control: Lowering reaction temperature to -50°C improves yield (38% vs. 19% at -45°C) by suppressing competing pathways .
  • Base Selection: KHMDS outperforms LiHMDS in minimizing byproduct formation during bicycloheptane ring opening .
  • Reaction Monitoring: Use TLC to track progress and adjust conditions dynamically .

[Advanced] How can contradictory toxicity data be resolved for this compound?

  • In Vitro Assays: Conduct cytotoxicity tests (e.g., MTT assay) on human cell lines to assess acute toxicity.
  • Comparative Analysis: Cross-reference hazard data from analogs (e.g., methyl 7-azabicyclo derivatives with H302/H315 hazards) .
  • Precautionary Measures: Assume GHS Category 4 oral toxicity (H302) and Category 2 skin irritation (H315) until validated .

[Advanced] What computational methods predict physicochemical properties of derivatives?

  • DFT Calculations: Optimize molecular geometry and predict pKa (14.10 ± 0.40) or boiling point (274.4°C) using Gaussian or similar software .
  • QSPR Models: Estimate logP (1.315) and solubility via descriptor-based algorithms .
  • Molecular Dynamics: Simulate stability in biological matrices to guide drug design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.